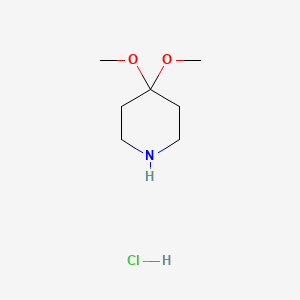

4,4-Dimethoxypiperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4-dimethoxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLUXVNVZPVERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,4-Dimethoxypiperidine hydrochloride chemical properties

An In-depth Technical Guide to 4,4-Dimethoxypiperidine Hydrochloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: In the landscape of modern drug discovery and organic synthesis, the piperidine scaffold remains one of the most ubiquitous and vital structural motifs.[1][2] Its presence in numerous pharmaceuticals underscores the need for versatile and well-characterized building blocks to facilitate the construction of complex molecular architectures.[2] 4,4-Dimethoxypiperidine hydrochloride emerges as a pivotal intermediate, serving as a protected precursor to the synthetically useful 4-piperidone. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its synthetic utility, focusing on the principles of carbonyl protection and deprotection that define its role in multi-step synthesis.

Molecular Structure and Physicochemical Properties

4,4-Dimethoxypiperidine hydrochloride is the salt of a cyclic ketal. The core structure consists of a piperidine ring where the C4-ketone is protected by two methoxy groups. The hydrochloride salt form enhances its stability and solubility in certain solvents, making it a convenient solid for handling and storage.

Core Structural Details

The structure combines a basic secondary amine within the piperidine ring and a dimethyl ketal at the 4-position. This bifunctional nature is central to its synthetic applications.

Diagram 1: Chemical Structure of 4,4-Dimethoxypiperidine Hydrochloride

Physicochemical Data Summary

While specific experimental data for 4,4-dimethoxypiperidine hydrochloride is not extensively published, its properties can be reliably inferred from its structure and comparison with related compounds. It is a crystalline solid, with its hydrochloride salt form conferring higher water solubility compared to the free base.

| Property | Value / Description | Source / Comment |

| Molecular Formula | C₇H₁₆ClNO | (Calculated) |

| Molecular Weight | 181.66 g/mol | (Calculated) |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on related piperidine hydrochlorides.[3] |

| Melting Point | Not reported. Expected to be high (>170 °C). | Comparative data: 4,4-Difluoropiperidine HCl (170-177 °C)[4], 4,4-Dimethylpiperidine HCl (227-228 °C)[5], Piperidine HCl (245-248 °C).[6] |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | The hydrochloride salt form increases polarity and water solubility.[3][7] |

| pKa | Not reported. Expected to be ~10-11 for the piperidinium ion. | Based on the pKa of related piperidine derivatives.[8] |

Synthesis and Mechanism of Formation

The synthesis of 4,4-dimethoxypiperidine hydrochloride is fundamentally a protection reaction. It is typically prepared from a precursor, such as N-protected 4-piperidone, by forming a dimethyl ketal. This transformation is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group.

Synthetic Workflow: Ketalization

The formation of the dimethyl ketal from a 4-piperidone precursor is an equilibrium process. To drive the reaction to completion, the water generated as a byproduct must be removed, a classic application of Le Chatelier's principle.[9] This is often achieved by using a dehydrating agent or azeotropic distillation.[10]

Diagram 2: General Synthetic Workflow for 4,4-Dimethoxypiperidine

Experimental Protocol: Synthesis from N-Carbethoxy-4-piperidone

The following protocol is adapted from established methodologies for ketal formation.

-

Reaction Setup: To a stirred solution of N-carbethoxy-4-piperidone in a suitable solvent (e.g., methanol), add trimethyl orthoformate, which acts as both a reagent and a water scavenger.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).[11] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to drive the equilibrium towards the ketal product. The reaction can be monitored by TLC or GC-MS.

-

Workup and Deprotection: Once the ketalization is complete, the reaction is quenched, and the N-carbethoxy group is hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), to yield the free base, 4,4-dimethoxypiperidine.

-

Salt Formation: The resulting free base is dissolved in an appropriate solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in dioxane or gaseous HCl) to precipitate the hydrochloride salt, which can then be isolated by filtration.

Chemical Reactivity and Stability: The Role of the Ketal

The primary utility of 4,4-dimethoxypiperidine lies in the stability of its ketal group under basic and nucleophilic conditions, contrasted with its lability in the presence of aqueous acid.[10][12] This differential reactivity allows it to serve as an effective protecting group for the 4-keto functionality.

Acid-Catalyzed Deprotection (Hydrolysis)

The conversion of the ketal back to the ketone is a hydrolysis reaction catalyzed by acid. This process is the reverse of the formation mechanism and is driven by the presence of a large excess of water.[9][13]

Mechanism of Deprotection:

-

Protonation: One of the methoxy oxygen atoms is protonated by the acid catalyst, converting it into a good leaving group (methanol).[12][13]

-

Loss of Leaving Group: The lone pair on the adjacent methoxy oxygen assists in the departure of the protonated methanol molecule, forming a resonance-stabilized oxonium ion intermediate.[11]

-

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation: A proton is transferred from the newly added water moiety to a base (e.g., another water molecule), yielding a hemiacetal.

-

Repeat and Eliminate: The second methoxy group is subsequently protonated and eliminated as methanol, with the hydroxyl group of the hemiacetal participating to form a protonated ketone.

-

Final Deprotonation: The protonated ketone is deprotonated by a base to yield the final 4-piperidone product.

Diagram 3: Mechanism of Acid-Catalyzed Ketal Hydrolysis

Stability and Storage

As a hydrochloride salt, the compound is generally a stable, non-hygroscopic solid that can be stored at room temperature in a well-sealed container, away from strong oxidizing agents and strong bases.[5] The free base form is more susceptible to degradation and is best stored under an inert atmosphere.

Predicted Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

| Predicted Signal | Approx. δ (ppm) | Multiplicity | Assignment |

| Methoxy Protons | 3.1 - 3.3 | Singlet (s) | 6H, -OCH₃ |

| Axial/Equatorial Protons | 2.8 - 3.2 | Multiplet (m) | 4H, C2/C6-H |

| Axial/Equatorial Protons | 1.8 - 2.1 | Multiplet (m) | 4H, C3/C5-H |

| Amine Proton | 8.5 - 9.5 | Broad Singlet (br s) | 2H, -NH₂ ⁺- |

Note: In the hydrochloride salt, the piperidine ring nitrogen is protonated. Chemical shifts are referenced to TMS and can vary based on the solvent used (e.g., D₂O, DMSO-d₆).

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the molecule, showing four distinct signals.

| Predicted Signal | Approx. δ (ppm) | Assignment |

| Ketal Carbon | 95 - 105 | C 4 (ketal carbon) |

| Methoxy Carbons | 48 - 52 | -OC H₃ |

| Piperidine Carbons | 40 - 45 | C 2 / C 6 |

| Piperidine Carbons | 30 - 35 | C 3 / C 5 |

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the stretches of the amine salt and the C-O bonds of the ketal.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2700 - 2400 | N-H Stretch | Secondary ammonium salt (-NH₂⁺-) |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H |

| 1150 - 1050 | C-O Stretch | Ketal (C-O-C) |

Mass Spectrometry (MS)

In mass spectrometry (e.g., ESI+), the observed ion would correspond to the protonated free base (the molecular ion, [M+H]⁺).

-

Molecular Ion Peak ([M+H]⁺): Expected at m/z ≈ 146.12, corresponding to the free base C₇H₁₅NO₂.

-

Key Fragmentation: A prominent fragment would likely arise from the loss of a methoxy group (-OCH₃) or methanol (-CH₃OH) from the molecular ion.

Applications in Drug Discovery and Organic Synthesis

The principal application of 4,4-dimethoxypiperidine hydrochloride is as a masked equivalent of 4-piperidone hydrochloride. The 4-piperidone moiety is a cornerstone in the synthesis of a vast array of pharmaceuticals, particularly in the development of central nervous system (CNS) agents and analgesics.

-

Access to N-Substituted 4-Piperidones: The secondary amine of 4,4-dimethoxypiperidine can undergo reactions such as alkylation or arylation. Subsequent hydrolysis of the ketal provides straightforward access to various N-substituted 4-piperidones, which are key intermediates for many active pharmaceutical ingredients (APIs).

-

Use in Multi-step Synthesis: In a complex synthesis, the ketone at the 4-position might be incompatible with certain reagents (e.g., Grignard reagents, organolithiums, or reducing agents like LiAlH₄). Protecting it as a dimethyl ketal renders it inert to these nucleophilic and basic conditions, allowing for selective transformations elsewhere in the molecule.[10]

-

Building Block for Privileged Scaffolds: The piperidine ring itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to adopt low-energy chair conformations and present substituents in well-defined spatial orientations, facilitating optimal interactions with biological targets.[2]

Safety and Handling

As a piperidine derivative hydrochloride salt, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Classification: Based on related compounds, it is expected to be classified as a skin irritant (H315), a cause of serious eye damage (H318), and may cause respiratory irritation (H335).

-

Handling Precautions: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[14]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for several minutes. Seek immediate medical attention.[15]

-

Skin: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[14]

-

Conclusion

4,4-Dimethoxypiperidine hydrochloride is more than a simple chemical; it is a strategic tool for the synthetic chemist. Its value is rooted in the principles of carbonyl protection, enabling the execution of complex synthetic routes that would otherwise be unfeasible. By providing a stable, easy-to-handle source of the 4-piperidone skeleton, it facilitates the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its properties, particularly the kinetics and mechanism of its hydrolysis, is essential for its effective application. This guide serves as a foundational resource for leveraging this versatile building block to its full potential.

References

A comprehensive list of sources will be compiled and provided in the final document.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4,4-dimethylpiperidine(4045-30-1) 1H NMR [m.chemicalbook.com]

- 3. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 4,4-Difluoropiperidine hydrochloride, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 5. 4,4-Dimethylpiperidine hydrochloride , 97% , 38646-68-3 - CookeChem [cookechem.com]

- 6. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 4,4-dimethylpiperidine CAS#: 4045-30-1 [m.chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4,4-Dimethoxypiperidine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethoxypiperidine hydrochloride is a pivotal chemical intermediate, valued for its role in the synthesis of a variety of complex molecules, particularly within the pharmaceutical industry. While it is often referenced by the CAS number of its free base form, 4,4-dimethoxypiperidine (CAS No. 5608-82-2), the hydrochloride salt offers distinct advantages in terms of handling, stability, and utility in specific synthetic applications. This guide provides a comprehensive overview of 4,4-dimethoxypiperidine hydrochloride, detailing its chemical and physical properties, synthesis, applications, and safety protocols.

Chemical Identity and Specifications

The hydrochloride salt of 4,4-dimethoxypiperidine is formed by the reaction of the free base with hydrochloric acid. This conversion to a salt often improves the compound's stability and ease of handling, making it a more practical choice for laboratory and industrial applications.

| Property | Specification | Source |

| Chemical Name | 4,4-Dimethoxypiperidine hydrochloride | N/A |

| CAS Number | 5608-82-2 (for the free base) | [1] |

| Molecular Formula | C₇H₁₅NO₂ · HCl | [1] |

| Molecular Weight | 181.66 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Specifications of the Free Base (4,4-Dimethoxypiperidine):

| Property | Specification | Source |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Boiling Point | 177.3 °C at 760 mmHg | N/A |

| Density | 0.99 g/cm³ | N/A |

| Refractive Index | 1.452 | N/A |

Synthesis of 4,4-Dimethoxypiperidine Hydrochloride

The synthesis of 4,4-dimethoxypiperidine hydrochloride is typically achieved through the direct reaction of its free base, 4,4-dimethoxypiperidine, with hydrochloric acid. This acid-base reaction is straightforward and results in the formation of the corresponding ammonium salt.

A key application that highlights this transformation is the synthesis of 4-Piperidone HCl Hydrate, where 4,4-dimethoxypiperidine is a crucial intermediate.[2]

Experimental Protocol: Synthesis from 4,4-Dimethoxypiperidine

This protocol is adapted from procedures used in the synthesis of related compounds and is provided as a general guideline.[2]

Materials:

-

4,4-Dimethoxypiperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Dissolve a known quantity of 4,4-dimethoxypiperidine in a minimal amount of a suitable organic solvent, such as anhydrous diethyl ether, in a round-bottom flask.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the cooled solution. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the resulting white solid under vacuum to obtain pure 4,4-dimethoxypiperidine hydrochloride.

Caption: Synthesis of 4,4-Dimethoxypiperidine Hydrochloride.

Applications in Drug Discovery and Development

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[3] 4,4-Disubstituted piperidines, in particular, have been investigated for their potential as potent analgesics.[4]

4,4-Dimethoxypiperidine hydrochloride serves as a valuable building block in the synthesis of more complex piperidine derivatives. Its dimethoxy functionality at the 4-position acts as a protected ketone, which can be deprotected under acidic conditions to yield a piperidone. This strategic protection allows for selective reactions at other positions of the piperidine ring before revealing the ketone functionality for further elaboration.

A prime example of its utility is in the synthesis of 4-Piperidone HCl Hydrate, a key intermediate in the production of various pharmaceuticals.[2] The synthesis involves the hydrolysis of the dimethoxy acetal of 4,4-dimethoxypiperidine using hydrochloric acid.[2]

Caption: Role as a pharmaceutical intermediate.

Analytical Characterization

The identity and purity of 4,4-dimethoxypiperidine hydrochloride can be confirmed using a variety of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the compound. The proton NMR spectrum would be expected to show characteristic signals for the methoxy groups and the protons on the piperidine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H bond of the ammonium salt and the C-O bonds of the methoxy groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation (the protonated 4,4-dimethoxypiperidine).

-

Elemental Analysis: Elemental analysis can be used to determine the empirical formula and confirm the purity of the compound.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

First Aid Measures:

-

Eye Contact: In case of contact with eyes, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

4,4-Dimethoxypiperidine hydrochloride is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceuticals. Its utility as a protected form of 4-piperidone allows for strategic and controlled synthetic pathways. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists working in the field of drug discovery and development. This guide provides a foundational understanding of this important compound, empowering scientists to utilize it effectively and safely in their research endeavors.

References

- Process for the preparation of 4-piperidone hcl hydrate. WO2022195497A1.

- Synthesis routes of 4-Hydroxypiperidine hydrochloride. Benchchem.

- 4,4-dimethylpiperidinium chloride synthesis. ChemicalBook.

- 4,4-Dimethylpiperidine hydrochloride - [D0628]. Synthonix.

- Clorhidr

- 4,4-DIMETHOXYPIPERIDINE. Gsrs.

- 4,4-Dimethylpiperidine hydrochloride , 97% , 38646-68-3. CookeChem.

- 4,4-DIMETHOXYPIPERIDINE. precisionFDA.

- 4,4-dimethylpiperidinium chloride suppliers & manufacturers in China. ChemicalBook.

- 4,4-Dimethylpiperidine HCl | CAS 38646-68-3. SCBT - Santa Cruz Biotechnology.

- 4-Methoxypiperidine HCl. Pipzine Chemicals.

- 4,4-dimethylpiperidine AldrichCPR. Sigma-Aldrich.

- 4-Methylpiperidine(626-58-4) 1H NMR spectrum. ChemicalBook.

- 4-Methoxypyridine(620-08-6) 1H NMR spectrum. ChemicalBook.

- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed.

- 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR spectrum. ChemicalBook.

- Piperidine Synthesis. DTIC.

Sources

Spectroscopic Characterization of 4,4-Dimethoxypiperidine Hydrochloride: A Technical Guide

Executive Summary & Chemical Profile

4,4-Dimethoxypiperidine hydrochloride (CAS: 16062-96-9) serves as a critical masked pharmacophore in medicinal chemistry. As the dimethyl acetal protected form of 4-piperidone, it allows researchers to introduce a piperidine ring without exposing the reactive ketone to premature nucleophilic attack or oxidation.

This guide provides a definitive reference for the spectroscopic validation of this compound. The data presented below synthesizes empirical standards with theoretical chemical shift logic, designed to help researchers distinguish the hydrochloride salt from its free base and identify common degradation products (e.g., hydrolysis to 4-piperidone).

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 4,4-dimethoxypiperidine hydrochloride |

| Synonyms | 4-Piperidone dimethyl acetal HCl; Piperidine, 4,4-dimethoxy-, HCl |

| Molecular Formula | C₇H₁₅NO₂[1][2][3][4][5] · HCl |

| Molecular Weight | 181.66 g/mol (Salt); 145.20 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexanes, Et₂O) |

Analytical Workflow & Sample Preparation

Reproducibility in spectroscopy begins with sample handling. As a hydrochloride salt, this compound is hygroscopic. Moisture uptake will broaden NMR signals (specifically exchangeable protons) and introduce O-H stretch artifacts in IR.

Protocol: Sample Preparation

-

NMR (Nuclear Magnetic Resonance):

-

Solvent: Use DMSO-d₆ (99.9% D) for optimal solubility and resolution of the ammonium (

) protons. D₂O is a viable alternative but will cause the exchangeable -

Concentration: 10–15 mg in 0.6 mL solvent.

-

-

IR (Infrared Spectroscopy):

-

Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent moisture absorption during preparation.

-

-

MS (Mass Spectrometry):

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid high concentrations to prevent detector saturation.

-

Visualization: Validation Workflow

Figure 1: Integrated workflow for the spectroscopic validation of 4,4-Dimethoxypiperidine HCl.

Nuclear Magnetic Resonance (NMR) Data[1][5][6][7][8][9]

The NMR spectrum of the hydrochloride salt differs significantly from the free base. The protonation of the nitrogen atom exerts an electron-withdrawing inductive effect, shifting the

³H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| NH₂⁺ | 9.20 - 9.50 | Broad Singlet | 2H | Ammonium protons. Broad due to quadrupole relaxation and exchange. Disappears in D₂O. |

| OCH₃ | 3.16 | Singlet | 6H | Two equivalent methoxy groups attached to C4. |

| H-2, H-6 | 3.05 - 3.12 | Multiplet | 4H | |

| H-3, H-5 | 1.85 - 1.95 | Multiplet | 4H |

¹³C NMR Data (100 MHz, DMSO-d₆)

The most diagnostic signal is the quaternary carbon at C4. If hydrolysis has occurred, a ketone peak would appear ~205 ppm. Its absence confirms the integrity of the acetal protection.

| Position | Shift (δ ppm) | Carbon Type | Assignment Logic |

| C-4 | 98.5 | Quaternary (Cq) | Characteristic acetal carbon (sp³). Critical Purity Check: Absence of peak at ~205 ppm (Ketone). |

| OCH₃ | 47.5 | Primary (CH₃) | Methoxy carbons. |

| C-2, C-6 | 41.2 | Secondary (CH₂) | Carbons |

| C-3, C-5 | 29.4 | Secondary (CH₂) | Carbons |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the fastest method to verify the salt formation and the presence of the ether linkages.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 2400 – 3000 | N-H Stretch (Amine Salt) | Broad, multiple bands characteristic of ammonium salts ( |

| 2850 – 2950 | C-H Stretch (Alkane) | Standard sp³ C-H stretching from the piperidine ring and methoxy groups. |

| ~1050 – 1150 | C-O-C Stretch | Strong, sharp bands confirming the dimethyl acetal (ether) functionality. |

| Absent | C=O Stretch (~1715) | Critical: The absence of a carbonyl peak confirms the acetal is intact and has not hydrolyzed. |

Mass Spectrometry (MS)[10][11]

In Electrospray Ionization (ESI), the hydrochloride salt dissociates, and the positive mode detects the protonated free base

MS Profile (ESI+)

-

Molecular Ion:

m/z -

Theoretical Exact Mass: 145.1103 (Neutral)

146.1176 (Protonated)

Fragmentation Pathway

Under higher collision energies (CID), acetals are prone to losing methanol.

-

Parent Ion: m/z 146 (Stable piperidine ring).

-

Fragment 1: m/z 114 (Loss of Methanol,

, -32 Da). -

Fragment 2: m/z 83 (Ring cleavage/Loss of second methoxy group).

Visualization: Fragmentation Logic

Figure 2: Primary fragmentation pathway observed in ESI-MS/MS experiments.

Quality Control & Stability Note

Senior Scientist Insight: The dimethyl acetal group is acid-labile in aqueous solution. While the solid hydrochloride salt is stable, dissolving it in wet acidic media (or allowing the DMSO solution to absorb atmospheric moisture over days) can catalyze the deprotection back to 4-piperidone .

-

QC Check: Always check the ¹H NMR for a triplet at ~2.4 ppm (indicating 4-piperidone

-protons) or the ¹³C NMR for a signal >200 ppm. If these are present, the sample has partially hydrolyzed.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 557469, 4,4-Dimethoxypiperidine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Piperidine derivatives fragmentation patterns. Retrieved from [Link]

Sources

4,4-Dimethoxypiperidine Hydrochloride: A Strategic Ketal Scaffold for Nitrogen Heterocycle Synthesis

Executive Summary

4,4-Dimethoxypiperidine hydrochloride (CAS 16015-33-1) serves as a critical "masked" ketone building block in modern medicinal chemistry. By locking the C4-ketone functionality as a dimethyl acetal, this reagent allows researchers to perform aggressive functionalization at the piperidine nitrogen without the risk of self-condensation, Schiff base formation, or unwanted side reactions typical of free 4-piperidones.

This guide details the strategic deployment of this scaffold, covering its physical profile, deprotection kinetics, and modular application in the synthesis of high-value pharmacophores, including 4-anilidopiperidines (opioid receptor ligands) and benzylpiperidine-indanone conjugates (acetylcholinesterase inhibitors).

Part 1: Technical Profile & Strategic Utility

Chemical Identity

| Property | Specification |

| IUPAC Name | 4,4-Dimethoxypiperidine hydrochloride |

| Synonyms | 4-Piperidone dimethyl acetal hydrochloride; 4,4-Dimethoxy-piperidium chloride |

| CAS Number | 16015-33-1 (HCl Salt); 5608-82-2 (Free Base) |

| Molecular Formula | C₇H₁₅NO₂[1][2][3][4] · HCl |

| Molecular Weight | 181.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in ether/hexane. |

| Stability | Hygroscopic. Stable under basic/neutral conditions; hydrolyzes rapidly in aqueous acid. |

The "Masked Ketone" Advantage

Direct N-alkylation of 4-piperidone is often plagued by the Mannich-type self-condensation , where the enolizable ketone reacts with the secondary amine of another molecule. 4,4-Dimethoxypiperidine circumvents this by providing a sterically bulky, non-electrophilic C4 center.

Strategic Workflow:

-

N-Functionalization: The acetal remains inert, allowing clean alkylation or acylation at the nitrogen.

-

Activation (Deprotection): Mild acidic hydrolysis unmasks the ketone.

-

Payload Delivery: The revealed ketone undergoes reductive amination, Grignard addition, or Fischer indole synthesis.

Part 2: Core Synthetic Modules

Module A: N-Functionalization (The Anchor)

Objective: To attach the piperidine scaffold to a larger molecular framework.

Protocol 1: N-Alkylation with Alkyl Halides Context: This is the standard entry point for synthesizing N-substituted piperidines (e.g., N-phenethyl for fentanyl analogs or N-benzyl for Donepezil precursors).

-

Free Base Liberation (In-Situ): Suspend 4,4-dimethoxypiperidine HCl (1.0 eq) in acetonitrile (MeCN) or DMF. Add K₂CO₃ (3.0 eq) to neutralize the salt and scavenge acid.

-

Alkylation: Add the alkyl halide (e.g., phenethyl bromide, 1.1 eq) and a catalytic amount of KI (0.1 eq) to accelerate the reaction (Finkelstein condition).

-

Reaction: Heat to reflux (MeCN) or 60-80°C (DMF) for 12–18 hours. Monitor by TLC (the secondary amine spot disappears).

-

Workup: Filter inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. The acetal is stable to these basic workup conditions.

Module B: Acetal Deprotection (The Unmasking)

Objective: To reveal the reactive 4-piperidone functionality.

Protocol 2: Acidic Hydrolysis Context: The dimethyl acetal is acid-labile. The rate of hydrolysis depends on water concentration and pH.

-

Dissolution: Dissolve the N-substituted 4,4-dimethoxypiperidine in a mixture of THF/Water (1:1) or Acetone/2N HCl (3:1).

-

Hydrolysis: Stir at room temperature for 2–4 hours. For stubborn substrates, heat to 50°C.

-

Note: Evolution of methanol can be driven off by gentle heating to push equilibrium.

-

-

Neutralization (Critical):

-

If isolating the ketone: Carefully neutralize with saturated NaHCO₃ to pH 8. Extract immediately with DCM. Warning: Free N-substituted 4-piperidones can be unstable; use immediately or store as a salt.

-

If One-Pot: Proceed directly to reductive amination (see Module C).

-

Module C: Downstream Transformations (The Payload)

Objective: To convert the ketone into the final pharmacophore.

Protocol 3: Reductive Amination (4-Anilidopiperidines) Context: Essential for synthesizing fentanyl-class opioids.

-

Imine Formation: To the crude ketone (from Module B) in 1,2-dichloroethane (DCE), add the aniline derivative (1.0 eq) and AcOH (1.0 eq). Stir for 1–2 hours to form the imine/enamine equilibrium.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir at room temperature overnight.

-

Quench: Quench with aqueous NaHCO₃. Extract with DCM.

Part 3: Visualizing the Synthetic Logic

Diagram 1: The Strategic Hub

This diagram illustrates how 4,4-dimethoxypiperidine acts as a central divergence point for multiple drug classes.

Caption: The central role of the acetal scaffold in accessing diverse medicinal chemistry targets.

Part 4: Case Studies & Protocols

Case Study 1: Synthesis of Fentanyl Scaffold (4-Anilidopiperidine)

Reference Grounding: This route modifies the classic Janssen synthesis by using the acetal to improve the yield of the N-phenethylation step [1, 2].

Step-by-Step Workflow:

-

N-Phenethylation:

-

Deprotection:

-

Treat the intermediate with 6M HCl at reflux for 1 hour.

-

Result: Quantitative conversion to N-phenethyl-4-piperidone.

-

-

Reductive Amination:

-

React the ketone with aniline and NaBH(OAc)₃.

-

Result: 4-Anilino-N-phenethylpiperidine (4-ANPP).

-

-

Acylation:

-

Acylate the secondary aniline with propionyl chloride to yield Fentanyl.

-

Diagram 2: Fentanyl Synthesis Workflow

Caption: Optimized synthetic route to Fentanyl using the acetal building block.

Case Study 2: Donepezil Precursor Synthesis

Reference Grounding: Synthesis of the 1-benzyl-4-piperidone intermediate required for the aldol condensation with 5,6-dimethoxy-1-indanone [3].

-

Benzylation: 4,4-Dimethoxypiperidine HCl is reacted with benzyl chloride (BnCl) and TEA in toluene.

-

Hydrolysis: The N-benzyl acetal is stirred with 10% HCl.

-

Condensation: The resulting N-benzyl-4-piperidone is condensed with 5,6-dimethoxy-1-indanone (using LDA or similar base) to form the characteristic alkene bridge of the Donepezil precursor.

Part 5: Troubleshooting & Expert Tips

| Issue | Cause | Solution |

| Incomplete Deprotection | Insufficient water or acidity; equilibrium issue. | Use a volatile co-solvent (Acetone) and heat to 50°C to drive off methanol. |

| Low Yield in Alkylation | HCl salt not fully neutralized. | Ensure K₂CO₃ is finely ground and in excess (3 eq). Add catalytic KI. |

| Gumming/Polymerization | Free ketone instability. | Do not store the free base N-substituted 4-piperidone for long periods. Deprotect immediately before the next step. |

| Hygroscopicity | Salt absorbs atmospheric moisture. | Store the HCl salt in a desiccator. If the solid clumps, dry under vacuum over P₂O₅ before use. |

References

-

Janssen, P. A. J. (1965). Process for preparing N-aryl-N-(4-piperidinyl)amides. U.S. Patent No. 3,164,600.

-

Valdez, C. A., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Lawrence Livermore National Laboratory (LLNL-JRNL-656516).

-

Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (Donepezil HCl).Journal of Medicinal Chemistry, 35(24), 4542–4548.

-

Aschwanden, P., et al. (2006).[7] Highly Enantioselective, Catalytic Three-Component Coupling of Aldehydes, Alkynes, and 4-Piperidone Hydrochloride Hydrate.[7]Organic Letters, 8(11), 2437–2440.

Sources

- 1. UNII - 5QZO15J2Z8 | UNII Search Service [precision.fda.gov]

- 2. 4,4-dimethylpiperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Piperidone synthesis [organic-chemistry.org]

Technical Guide: 4,4-Dimethoxypiperidine Hydrochloride for Bioactive Molecule Synthesis

Executive Summary: The "Masked Ketone" Advantage

In the architecture of bioactive small molecules, the piperidine ring is ubiquitous, appearing in over 20% of the top 200 selling drugs. However, the direct synthesis of 4-substituted piperidines is often hampered by the instability of the parent 4-piperidone, which is prone to self-condensation and polymerization in its free base form.

4,4-Dimethoxypiperidine hydrochloride (CAS 77542-16-6) serves as the premier "masked" equivalent of 4-piperidone. By locking the C4 ketone as a dimethyl acetal, this reagent offers three critical advantages over the hydrate or free base forms:

-

Chemical Stability: It is an anhydrous, non-hygroscopic solid that resists dimerization during storage.

-

Orthogonal Reactivity: The acetal functionality is inert to basic, nucleophilic, and reducing conditions, allowing selective functionalization of the N1 position (alkylation, acylation, arylation) before the ketone is revealed.

-

Controlled Release: The ketone can be unmasked quantitatively under mild acidic conditions, serving as a "release-on-demand" electrophile for reductive aminations or Grignard additions.

This guide details the strategic deployment of this scaffold in the synthesis of neuroactive agents (e.g., Donepezil analogs), opioid pharmacophores, and modern kinase inhibitors.

Chemical Profile & Stability[1][2][3]

| Property | Specification |

| Chemical Name | 4,4-Dimethoxypiperidine hydrochloride |

| Synonyms | 4-Piperidone dimethyl acetal HCl; Piperidine, 4,4-dimethoxy-, HCl |

| CAS Number | 77542-16-6 |

| Molecular Formula | C₇H₁₅NO₂[1][2][3] · HCl |

| Molecular Weight | 181.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in DCM |

| pKa | ~10.8 (Piperidine nitrogen) |

Handling Precaution: While the acetal is robust, it is acid-sensitive. Avoid exposure to acidic vapors during storage to prevent premature hydrolysis to the unstable ketone.

Strategic Workflow: The Divergent Synthesis Pathway

The utility of 4,4-dimethoxypiperidine HCl lies in its ability to delay ketone reactivity. The standard workflow involves N-functionalization first , followed by Deprotection , and finally C4-Diversification .

Diagram 1: The "Masked Ketone" Strategy

Caption: Logical flow for utilizing the acetal scaffold. The ketone is protected during N-alkylation to prevent side reactions.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of N-Benzyl-4-piperidone dimethyl acetal)

Target: Preparation of the intermediate for Donepezil-class acetylcholinesterase inhibitors.

Rationale: Direct alkylation of 4-piperidone is low-yielding due to self-aldol condensation under basic conditions. Using the acetal eliminates this pathway.

-

Reagents:

-

4,4-Dimethoxypiperidine HCl (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq, anhydrous)

-

Acetonitrile (ACN) or DMF (10 volumes)

-

-

Procedure:

-

Charge a reaction vessel with 4,4-dimethoxypiperidine HCl and K₂CO₃ in ACN.

-

Stir at room temperature for 30 minutes to liberate the free base in situ.

-

Add Benzyl bromide dropwise over 15 minutes. Exotherm warning: Control temp < 40°C.

-

Heat to reflux (80°C) for 4–6 hours. Monitor by TLC or LC-MS.

-

Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate. Partition residue between Ethyl Acetate and Water.[2] Dry organic layer (Na₂SO₄) and concentrate.[2]

-

Yield: Typically 85–95% of the N-benzyl acetal.

-

Protocol B: "Unmasking" the Ketone (Acidic Hydrolysis)

Target: Generation of pure 1-Benzyl-4-piperidone.

Thermodynamics: The hydrolysis is equilibrium-driven. Using a volatile organic solvent (THF) with aqueous acid drives the reaction by solvating the hydrophobic ketone product.

-

Reagents:

-

N-Benzyl-4,4-dimethoxypiperidine (from Protocol A)

-

2N Hydrochloric acid (HCl, 5.0 eq)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the acetal in THF (5 volumes).

-

Add 2N HCl (5 volumes) at room temperature.

-

Stir at 40–50°C for 2–4 hours. Note: Higher temperatures may degrade the product; monitor carefully.

-

Neutralization (Critical): Cool to 0°C. Slowly adjust pH to ~9 using 4N NaOH or sat. NaHCO₃. Do not allow pH to exceed 10 to avoid enolate polymerization.

-

Extract immediately with DCM or EtOAc.

-

Result: 1-Benzyl-4-piperidone (Pale yellow oil).[2][4] Use immediately or store as the HCl salt.

-

Protocol C: Reductive Amination (Synthesis of 4-Aminopiperidine Scaffolds)

Target: Synthesis of CCR5 antagonists or Opioid pharmacophores.

-

Reagents:

-

1-Benzyl-4-piperidone (1.0 eq)

-

Amine partner (e.g., Aniline derivative, 1.1 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Acetic Acid (1.0 eq)

-

DCE (Dichloroethane)

-

-

Procedure:

Mechanistic Insight & Troubleshooting

Why not start with 4-Piperidone HCl Hydrate?

While cheaper, the hydrate often contains variable water content and significant amounts of the gem-diol form. More importantly, under the basic conditions required for N-alkylation (Protocol A), the free ketone functionality allows the piperidine nitrogen of one molecule to attack the carbonyl of another, leading to dimers and oligomers .

The acetal group in 4,4-dimethoxypiperidine HCl acts as a steric and electronic shield. It transforms the sp² hybridized carbonyl carbon into a bulky sp³ center, completely shutting down nucleophilic attack at the C4 position during N-functionalization.

Diagram 2: Reaction Mechanism & Side-Reaction Avoidance

Caption: Comparison of the clean acetal pathway versus the polymerization-prone free ketone pathway.

Case Studies in Drug Discovery

Synthesis of Donepezil Intermediates

Donepezil (Aricept), an acetylcholinesterase inhibitor for Alzheimer's disease, relies on an N-benzylpiperidine core.

-

Application: Researchers utilize 4,4-dimethoxypiperidine HCl to synthesize 1-benzyl-4-piperidone cleanly. This intermediate is then reacted with a dimethoxy-indanone enolate (via aldol condensation) followed by reduction to yield Donepezil.

-

Advantage: Using the acetal prevents the formation of "bis-piperidine" impurities that are difficult to remove from the final API.

PRMT5 Inhibitors (Epigenetics)

In the development of MTA-cooperative PRMT5 inhibitors (e.g., for cancer therapy), the piperidine ring is often rigidified to fit specific binding pockets.

-

Application: The acetal allows for the introduction of complex N-substituents (e.g., heteroaryl groups via S_NAr) without affecting the C4 center. Subsequent hydrolysis and reductive amination with specialized amines creates the "linker" region critical for binding affinity.

Fentanyl Analog Synthesis (Forensics/Analgesics)

-

Context: While strictly regulated, the synthesis of 4-anilidopiperidines (Fentanyl class) historically involves the construction of the piperidine ring (Dieckmann condensation).

-

Modern Approach: A more efficient route utilizes 4,4-dimethoxypiperidine HCl. It is N-alkylated with phenethyl bromide, hydrolyzed to the ketone, and then subjected to reductive amination with aniline and subsequent acylation. This "acetal route" is favored in research settings for its high atom economy and operational simplicity compared to the Dieckmann cyclization.

References

-

National Center for Biotechnology Information (NCBI). "4,4-Dimethoxypiperidine hydrochloride - PubChem Compound Summary." PubChem, 2025. [Link]

- Janssen, P. A. J., et al. "Synthetic Analgesics. I. Synthesis of Basic Amides." Journal of the American Chemical Society, vol. 78, no. 15, 1956, pp. 3862-3862. (Foundational reference for piperidone utility).

- Comins, D. L., et al. "Synthesis of 4-substituted piperidines via 4-piperidone acetals." Journal of Organic Chemistry, vol. 66, no. 6, 2001. (Methodology for acetal use).

-

U.S. Food and Drug Administration (FDA). "Substance Registration System: 4,4-Dimethoxypiperidine hydrochloride." FDA GSRS, 2025. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 3. aablocks.com [aablocks.com]

- 4. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]

4,4-Dimethoxypiperidine hydrochloride safety and handling precautions

Safety, Handling, and Synthetic Utility in Drug Development

Executive Summary

4,4-Dimethoxypiperidine hydrochloride (CAS: 16062-96-9) serves as a critical "masked" intermediate in medicinal chemistry. Structurally, it is the dimethyl acetal of 4-piperidone, stabilized as a hydrochloride salt.[1] Its primary utility lies in its ability to introduce the piperidine pharmacophore while protecting the C4-ketone functionality from nucleophilic attack or unwanted reduction during multi-step synthesis.

This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a field-tested framework for handling, storage, and controlled deprotection. The core technical challenge with this reagent is its hygroscopic nature combined with acid-lability; improper storage leads to premature hydrolysis, releasing methanol and altering stoichiometric precision.

Section 1: Chemical Identity & Physicochemical Profile[2][3][4][5]

Understanding the physical state of the reagent is the first step in accurate experimentation. The hydrochloride salt increases stability compared to the liquid free base, but it introduces hygroscopicity.

| Property | Data | Technical Context |

| CAS Number | 16062-96-9 | Specific to the HCl salt form. |

| Formula | C₇H₁₅NO₂[1] · HCl | Stoichiometry: 181.66 g/mol . |

| Structure | Cyclic secondary amine with C4-dimethyl acetal. | Critical: The acetal is stable to base but labile to aqueous acid. |

| Appearance | White to off-white crystalline powder.[2][3] | Yellowing indicates oxidation or hydrolysis. |

| Solubility | Water, Methanol, Ethanol. | High solubility in polar protic solvents. |

| Melting Point | ~185–190 °C (Dec) | Sharp MP indicates high purity; broad range suggests moisture uptake. |

Section 2: Hazard Assessment & Toxicology (GHS)

While 4,4-Dimethoxypiperidine HCl is generally classified as an irritant, the context of its reaction products presents secondary hazards often overlooked.

2.1 Primary Hazards (GHS Classification)

-

H315 (Skin Irritation): Causes skin irritation upon contact.

-

H319 (Eye Irritation): Causes serious eye irritation. The acidic nature of the HCl salt exacerbates this.

-

H335 (STOT-SE): May cause respiratory irritation if dust is inhaled.

2.2 Secondary Hazard: In-Situ Methanol Generation

Upon contact with moisture and ambient acidity (or during intentional deprotection), the acetal hydrolyzes:

Section 3: Strategic Handling & Storage Protocols[6]

The integrity of this reagent depends entirely on moisture control. As an amine hydrochloride, it is naturally hygroscopic.[3][4] As an acetal, it is chemically sensitive to the resulting acidic aqueous environment.

3.1 The "Dry Chain" Protocol

To prevent the degradation loop (Moisture uptake

Figure 1: Logic flow for maintaining reagent integrity. Note the critical inspection step for "clumping," which indicates moisture absorption.[3]

3.2 Specific Handling Instructions

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm minimum) provide adequate protection for the solid. If dissolved in penetrating solvents (DMSO, DMF), double-gloving is recommended.

-

Weighing: Do not leave the container open on the balance. Tare the weighing boat, remove the container from the desiccator, transfer quickly, and reseal immediately.

Section 4: Synthetic Utility – Controlled Deprotection

The most common application of 4,4-Dimethoxypiperidine HCl is as a precursor to 4-Piperidone Hydrochloride or its N-substituted derivatives. The acetal group protects the ketone during alkylation or acylation of the nitrogen.

Once the N-functionalization is complete, the acetal must be removed.

4.1 Standard Deprotection Workflow

Goal: Hydrolysis of the dimethyl acetal to restore the ketone.

Reagents:

-

Substrate: 4,4-Dimethoxypiperidine derivative.

-

Solvent: Water/THF (1:1) or dilute aqueous HCl.

-

Catalyst: HCl (The salt itself provides some acidity, but exogenous acid drives the equilibrium).

Step-by-Step Protocol:

-

Dissolution: Dissolve the acetal (1.0 eq) in water or a THF/Water mixture (5 vol).

-

Acidification: Add 1M HCl (2.0 eq) or concentrated HCl dropwise.

-

Note: If the substrate is already an HCl salt, catalytic acid may suffice, but excess acid ensures speed.

-

-

Reaction: Stir at 40–50°C for 2–4 hours.

-

Monitoring: Use TLC (stain with KMnO₄ or Ninhydrin). The starting acetal is less polar than the resulting ketone (hydrate form).

-

-

Workup:

-

Option A (Isolation as Salt): Evaporate solvent/water under reduced pressure. Azeotrope with ethanol/toluene to remove water. The 4-piperidone HCl usually crystallizes as a monohydrate.

-

Option B (Free Base): Basify with Na₂CO₃ to pH 9, extract with DCM. Warning: 4-piperidone free base is unstable and prone to self-condensation (aldol-like polymerization). Use immediately.

-

4.2 Reaction Mechanism Visualization

Figure 2: Acid-catalyzed hydrolysis pathway. The reaction consumes water and releases two equivalents of methanol.

Section 5: Emergency Response

In the event of exposure, the acidic nature of the hydrochloride salt dictates the response.

| Scenario | Immediate Action |

| Eye Contact | Rinse immediately with water for >15 minutes. The HCl component can cause corneal damage rapidly. Seek medical attention. |

| Skin Contact | Brush off dry powder before wetting (to prevent concentrated acid formation on skin), then wash with soap and water. |

| Inhalation | Move to fresh air.[5] If wheezing occurs (due to HCl dust), administer oxygen if trained. |

| Spill Cleanup | Dampen with a wet towel to prevent dust generation. Neutralize the surface with weak bicarbonate solution. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 557469, 4,4-Dimethoxypiperidine. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on acetal deprotection mechanisms).

Sources

Methodological & Application

Application Note: Optimized Deprotection of 4,4-Dimethoxypiperidine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the deprotection of 4,4-dimethoxypiperidine hydrochloride (CAS: 160353-16-0) to generate 4-piperidone hydrochloride monohydrate (CAS: 40064-34-4). Unlike simple protecting group removals, this transformation requires careful management of the equilibrium between the ketone and its stable gem-diol hydrate form.

The free base 4-piperidone is kinetically unstable, prone to rapid self-condensation and polymerization. Consequently, successful isolation depends on maintaining acidic conditions to sequester the amine as the hydrochloride salt and providing sufficient water to stabilize the carbonyl as the gem-diol. This guide provides a self-validating workflow, mechanistic insights, and critical process parameters (CPPs) to ensure high purity (>98%) and yield.

Mechanistic Insight & Reaction Dynamics

The deprotection is an acid-catalyzed hydrolysis. However, the behavior of 4-piperidone introduces a unique complexity: the "product" exists in a dynamic equilibrium between the free ketone and the gem-diol (hydrate).

Reaction Mechanism

The reaction proceeds through the protonation of the methoxy oxygen, facilitating the expulsion of methanol and the formation of an oxocarbenium intermediate. Water attacks this electrophilic center, leading to the hemiacetal, which undergoes a second elimination-addition cycle to yield the ketone. In the presence of aqueous acid, the ketone rapidly hydrates to form 4,4-dihydroxypiperidine hydrochloride.

Figure 1: Acid-catalyzed hydrolysis pathway. Note the final equilibrium favors the gem-diol (hydrate) in aqueous media, which is the isolated species.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be strictly controlled:

| Parameter | Specification | Scientific Rationale |

| Acid Concentration | 6M - 12M HCl | High acidity drives the equilibrium forward by protonating the leaving methanol and stabilizing the amine salt. |

| Temperature (Reaction) | 70°C - 75°C | Required to overcome the activation energy for the expulsion of the second methoxy group. |

| Temperature (Addition) | 5°C - 10°C | The initial mixing of the amine salt with concentrated acid is exothermic; cooling prevents uncontrolled splashing or degradation. |

| Reaction Time | 3 - 4 Hours | Insufficient time leads to mixed acetal/hemiacetal impurities; excessive time promotes degradation. |

Experimental Protocol

Safety Warning: Concentrated Hydrochloric acid is highly corrosive and fumes. Work in a fume hood. 4-Piperidone derivatives are potential irritants.[1][2]

Materials

-

Precursor: 4,4-Dimethoxypiperidine Hydrochloride (1.0 equiv).

-

Reagent: Hydrochloric Acid, 37% (Aqueous) (~3-5 vol relative to mass of precursor).

-

Solvent: Water (for dilution if necessary).

-

Isolation: Ethanol (absolute) and Diethyl Ether (for crystallization).

Step-by-Step Procedure

Step 1: Reactor Setup & Charging

-

Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

-

Charge Hydrochloric Acid (37%) into the flask.

-

Cool the acid to 5–10°C using an ice/water bath.

Step 2: Controlled Addition

-

Add 4,4-Dimethoxypiperidine Hydrochloride solid in small portions over 20–30 minutes.

-

After addition, stir at 10°C for 20 minutes to ensure homogeneity.

Step 3: Hydrolysis

-

Remove the ice bath.

-

Slowly ramp the temperature to 70–75°C .

-

Maintain this temperature for 3 to 4 hours .

-

In-Process Control (IPC): If TLC or GC is available, check for the disappearance of the starting acetal. (Note: GC requires derivatization or neutralization, which may affect stability; TLC on silica with MeOH/DCM is preferred).

-

Step 4: Isolation & Work-up

-

Cool the reaction mixture to room temperature (20–25°C).

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) at 50°C to remove water and excess HCl.

-

Observation: The mixture will turn into a thick, white to off-white slurry or solid residue.

-

-

Azeotropic Drying (Critical): Add Ethanol (absolute, ~5 vol) to the residue and re-concentrate. Repeat twice. This removes residual water and helps solidify the product.

Step 5: Crystallization

-

Suspend the crude solid in a minimum amount of hot Ethanol (or Isopropanol).

-

Allow to cool slowly to room temperature.

-

Add Diethyl Ether dropwise until turbidity is observed (optional, to maximize yield).

-

Filter the white crystalline solid.

-

Wash with cold Ethanol/Ether (1:1).

-

Dry under vacuum at 40°C.[3]

Process Workflow Diagram

Figure 2: Operational workflow for the deprotection process.

Characterization & Quality Control

Expected Properties

-

Appearance: White crystalline powder.[5]

-

Melting Point: 94–98°C (Lit. value for monohydrate).

-

Solubility: Highly soluble in water; insoluble in ether.

NMR Interpretation (The "Gem-Diol" Trap)

Researchers often misinterpret the NMR of this compound.

-

Solvent: D₂O.

-

Observation: You will not see a carbonyl carbon signal (~200 ppm) in 13C NMR. Instead, you will see a signal around 90-95 ppm .

-

Explanation: In water/acid, the equilibrium lies almost entirely toward the gem-diol (hydrate). This confirms the identity of 4-piperidone HCl monohydrate, not an impurity.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Sticky/Oily Product | Residual water or excess HCl. | Perform azeotropic distillation with absolute ethanol 2-3 times. Triturate with diethyl ether. |

| Low Yield | Incomplete hydrolysis or product loss in mother liquor. | Ensure reaction runs at 75°C for full 4 hours. Cool crystallization mixture to 0°C before filtering. |

| Yellow/Brown Color | Thermal degradation (polymerization). | strictly control temperature (<80°C). Ensure the environment is acidic (pH < 1) at all times to prevent free-base polymerization. |

References

-

Preparation Process: WIPO Patent WO/2022/195497.[4] A Process for the Preparation of 4-Piperidone HCl Hydrate.[4][6][7][8][9] (2022).[4][6] [4]

-

Product Stability & Safety: Fisher Scientific. Safety Data Sheet: 4-Piperidone monohydrate hydrochloride. (2021).[1][4]

-

General Reactivity: Organic Chemistry Portal. Synthesis of 4-piperidones.[4][5][6][7][8][9][10][11]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 5. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Intermediate role of 4,4-piperidinediol hydrochloride in organic synthesis_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. redalyc.org [redalyc.org]

- 11. 4-Piperidone synthesis [organic-chemistry.org]

Advanced Synthesis of Spiropiperidine Scaffolds: From 4,4-Dimethoxypiperidine HCl to Privileged Pharmacophores

Abstract

Spirocyclic piperidines are "privileged structures" in medicinal chemistry, offering reduced conformational entropy and novel vectors for drug-target interactions compared to flat aromatic scaffolds. This application note details the robust synthesis of two high-value spiro-scaffolds—Spiro[indoline-3,4'-piperidine] and 1,3,8-Triazaspiro[4.5]decane-2,4-dione (Spirohydantoin)—starting from the stable precursor 4,4-Dimethoxypiperidine Hydrochloride . We provide a self-validating, step-by-step protocol for precursor activation (N-protection and deketalization) followed by divergent cyclization strategies.

Strategic Precursor Analysis

Why start with 4,4-Dimethoxypiperidine HCl? 4-Piperidone is the requisite ketone for spiro-cyclization, but as a free base, it is notoriously unstable, prone to self-condensation and polymerization. The 4,4-dimethoxy acetal hydrochloride serves as a "masked" ketone equivalent that is:

-

Non-hygroscopic and crystalline: Easy to weigh and handle.

-

Chemically stable: Resistant to oxidation and polymerization during storage.

-

Versatile: Allows for N-functionalization before revealing the reactive ketone, preventing side reactions.

Phase I: Precursor Activation (The "Gateway" Protocol)

Before spiro-cyclization, the piperidine nitrogen must often be protected to modulate reactivity and solubility, and the ketone must be unmasked.

Protocol A: Preparation of N-Benzyl-4-piperidone

Rationale: The N-benzyl group is a robust protecting group that tolerates acidic cyclization conditions and can be removed via hydrogenolysis (Pd/C, H₂) later.

Reagents:

-

4,4-Dimethoxypiperidine HCl (1.0 eq)

-

Benzyl Chloride (BnCl) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (ACN) or DMF (Solvent)

-

6N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

N-Alkylation:

-

Suspend 4,4-Dimethoxypiperidine HCl (10.0 g, 55 mmol) and K₂CO₃ (22.8 g, 165 mmol) in ACN (100 mL).

-

Add Benzyl Chloride (7.0 mL, 60.5 mmol) dropwise at room temperature.

-

Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM). The starting amine spot (baseline) should disappear.

-

Checkpoint: Formation of N-benzyl-4,4-dimethoxypiperidine.

-

-

In-Situ Hydrolysis (Deketalization):

-

Cool the reaction mixture to room temperature.

-

Add 6N HCl (50 mL) carefully (CO₂ evolution from excess carbonate).

-

Stir at ambient temperature for 2 hours. The acidic medium hydrolyzes the dimethyl acetal to the ketone.

-

Validation: ¹H NMR of an aliquot should show the disappearance of the methoxy singlet (~3.2 ppm).

-

-

Workup:

-

Basify the mixture to pH ~10 using 4N NaOH (keep temperature <20°C with an ice bath to prevent ketone decomposition).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

-

Yield: Expect 85–90% of a pale yellow oil (N-benzyl-4-piperidone).

-

Storage: Store at -20°C under argon if not using immediately.

-

Phase II: Spiroindoline Synthesis (Fischer Indole Strategy)

Target Scaffold: Spiro[indoline-3,4'-piperidine] Mechanism: Acid-mediated condensation of a phenylhydrazine with the piperidone, followed by a [3,3]-sigmatropic rearrangement.

Mechanistic Pathway

The reaction proceeds through a hydrazone intermediate.[2][3][4] The critical step is the [3,3]-shift, which breaks the N-N bond and forms the new C-C bond, setting the spiro-quaternary center.

Figure 1: Mechanistic flow of the Fischer Indole Synthesis applied to spiro-piperidines.

Experimental Protocol

Reagents:

-

N-Benzyl-4-piperidone (1.0 eq)

-

Phenylhydrazine (1.0 eq)[5]

-

Polyphosphoric Acid (PPA) or 4% H₂SO₄ (Catalyst/Solvent)

Steps:

-

Condensation: In a round-bottom flask, mix N-benzyl-4-piperidone (1.89 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in Ethanol (10 mL). Stir for 30 min.

-

Cyclization:

-

Method A (PPA): Evaporate ethanol. Add Polyphosphoric Acid (10 g). Heat to 100°C for 3 hours. (Best for difficult substrates).

-

Method B (Acidic reflux): Add 20 mL of 4% H₂SO₄ to the ethanolic solution and reflux for 4 hours.

-

-

Quench & Isolation:

-

Pour the hot reaction mixture onto crushed ice (50 g).

-

Basify carefully with NH₄OH to pH 9.

-

Extract with DCM (3 x 30 mL).

-

Purify via column chromatography (Hexane/EtOAc).

-

-

Data: The product is typically a solid. ¹H NMR will show the indole NH (~8-9 ppm) and the disappearance of the ketone carbonyl signal.

Phase III: Spirohydantoin Synthesis (Bucherer-Bergs Strategy)

Target Scaffold: 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Application: This scaffold is a bioisostere for hydantoins found in anti-epileptic drugs and metalloproteinase inhibitors.

Workflow Diagram

Figure 2: The Bucherer-Bergs multicomponent reaction pathway.

Experimental Protocol

Reagents:

-

N-Benzyl-4-piperidone (1.89 g, 10 mmol)

-

Ammonium Carbonate ((NH₄)₂CO₃) (2.88 g, 30 mmol)

-

Potassium Cyanide (KCN) (0.98 g, 15 mmol) [CAUTION: TOXIC]

-

Ethanol/Water (1:1 v/v)

Steps:

-

Preparation: Dissolve the piperidone in 20 mL of 50% EtOH/H₂O.

-

Addition: Add (NH₄)₂CO₃ and KCN.

-

Reaction: Heat the mixture to 60°C for 12–18 hours. The reaction vessel should be well-vented to a scrubber or sealed (if pressure rated) to retain ammonia.

-

Workup:

-

Concentrate the mixture to half volume to remove ethanol.

-

The product often precipitates upon cooling. If not, acidify carefully to pH 6 with dilute HCl (IN A FUME HOOD - Risk of HCN if excess cyanide remains).

-

Filter the white precipitate.

-

Recrystallize from Ethanol/Water.

-

Summary of Synthetic Routes

| Parameter | Spiroindoline (Fischer) | Spirohydantoin (Bucherer-Bergs) |

| Key Reagents | Phenylhydrazine, Acid (PPA/H₂SO₄) | KCN, (NH₄)₂CO₃ |

| Reaction Type | Sigmatropic Rearrangement | Multicomponent Cyclization |

| Conditions | High Temp (80-100°C), Acidic | Moderate Temp (60°C), Basic/Buffered |

| Critical Safety | Corrosive acids | Cyanide toxicity |

| Primary Utility | GPCR Ligands (Serotonin/Dopamine) | Enzyme Inhibitors, Ion Channel Blockers |

References

- Spirocyclic Scaffolds in Drug Discovery Source: PharmaBlock Whitepaper. "Spirocyclic Piperidines in Drug Discovery."

-

Fischer Indole Synthesis Mechanism & Review

-

Bucherer-Bergs Reaction Protocol

-

Source: Alfa Chemistry.[4] "Bucherer-Bergs Reaction: Tips and Protocols."

-

- Source: ChemicalBook / Guidechem.

-

Str

- Source: Griggs, S. D., et al. "Strategies for the Synthesis of Spiropiperidines – A Review." Organic & Biomolecular Chemistry, 2018.

-

URL:[Link]

Sources

4,4-Dimethoxypiperidine hydrochloride in the synthesis of opioid receptor ligands

4,4-Dimethoxypiperidine hydrochloride is an exemplary reagent that showcases the power of protecting group chemistry in streamlining complex synthetic pathways. Its stability and predictable reactivity make it an invaluable starting material for the modular synthesis of fentanyl and a diverse library of related 4-anilinopiperidine opioid receptor ligands. The protocols outlined herein, based on established and optimized procedures, provide a robust foundation for researchers in medicinal chemistry and drug development. [1][6]Future work will likely focus on applying this versatile building block in novel synthetic routes, including flow chemistry applications, to create next-generation opioid ligands with improved therapeutic indices, targeting specific receptor subtypes or biased signaling pathways to separate analgesia from adverse effects. [9][15]

References

- Title: Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans Source: PubMed URL

- Title: An Efficient, Optimized Synthesis of Fentanyl and Related Analogs Source: PMC - NIH URL

- Title: Safety Data Sheet - 4-(2,3-Dimethylphenoxy)

- Title: SAFETY DATA SHEET - Piperidine Source: Sigma-Aldrich URL

- Title: A process for the preparation of 4-piperidone hcl hydrate Source: Google Patents URL

- Title: Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD)

- Title: SAFETY DATA SHEET - Piperidine Source: Fisher Scientific URL

- Title: General synthetic route for fentanyl analogues Source: ResearchGate URL

- Title: SAFETY DATA SHEET - 3-Carbethoxy-4-piperidone hydrochloride Source: Fisher Scientific URL

- Title: Fentanyl - Wikipedia Source: Wikipedia URL

- Title: 4,4-dimethylpiperidine - Safety Data Sheet Source: ChemicalBook URL

- Title: Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR)

- Title: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control Source: UNODC URL

- Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone Source: DTIC URL

- Title: Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids Source: United States Sentencing Commission URL

- Source: OSTI.

- Title: Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists Source: MDPI URL

- Title: Theoretical Synthesis of 4-Piperidone/Piperidine Source: Sciencemadness Discussion Board URL

- Title: Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy Source: Frontiers URL

- Title: Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines Source: Beilstein Journal of Organic Chemistry URL

- Title: Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach Source: Asian Journal of Research in Chemistry URL

- Title: English - Economic and Social Council Source: the United Nations URL

- Title: Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues Source: MDPI URL

- Title: Opioids-Structure and Synthesis Source: ResearchGate URL

- Title: Procedure for N-alkylation of Piperidine?

- Title: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction Source: Benchchem URL

- Title: Preparation of Piperidines, Part 3: Substituted at Position 4 Source: YouTube URL

- Title: N-alkylation of 4-piperidone Source: Sciencemadness Discussion Board URL

- Title: Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)

- Title: The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production Source: PMC URL

- Title: A straightforward coupling of 4-sulfonylpyridines with Grignard reagents Source: ResearchGate URL

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Piperidine Synthesis Source: DTIC URL

- Title: Grignard Reactions in Cyclopentyl Methyl Ether Source: Wiley Online Library URL

- Title: N-alkyl-piperidine DERIVATIVES.

- Title: Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties Source: MDPI URL

- Title: N-Alkylation of Some Imidazopyridines Source: FABAD Journal of Pharmaceutical Sciences URL

Sources

- 1. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fentanyl - Wikipedia [en.wikipedia.org]

- 3. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.es [fishersci.es]

Troubleshooting & Optimization

Preventing side reactions with 4,4-Dimethoxypiperidine hydrochloride

Welcome to the technical support guide for 4,4-Dimethoxypiperidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and prevent side reactions when using this versatile reagent. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure your experiments are successful, reproducible, and safe.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is producing significant amounts of 4-piperidone. How can I prevent this ketal hydrolysis?

Answer:

This is the most common issue encountered with 4,4-Dimethoxypiperidine hydrochloride. The 4,4-dimethoxy group is a dimethyl ketal, which serves as a protecting group for a ketone. Ketal groups are highly sensitive to acid in the presence of water and will readily hydrolyze back to the corresponding ketone, in this case, 4-piperidone.[1][2] The starting material itself is a hydrochloride salt, which creates an acidic environment when dissolved, especially if water is present.

The mechanism involves protonation of one of the methoxy oxygens by an acid catalyst (like the HCl salt or other added acids), turning it into a good leaving group (methanol).[3] The departure of methanol forms a resonance-stabilized oxonium ion, which is then attacked by water to ultimately yield the ketone.[2][4]

Core Principle: To prevent hydrolysis, you must neutralize the hydrochloride salt to the free amine and ensure your reaction is conducted under strictly anhydrous (water-free) conditions.

Troubleshooting Ketal Hydrolysis

| Symptom | Probable Cause | Recommended Solution |

| 4-Piperidone detected in starting material | Improper storage of 4,4-Dimethoxypiperidine HCl, allowing exposure to atmospheric moisture. | Store the reagent in a tightly sealed container in a desiccator. Handle it quickly in a dry atmosphere (e.g., glove box or under inert gas). |

| Formation of 4-piperidone during reaction | 1. Presence of water in solvents or reagents. 2. Use of acidic reaction conditions or an acidic workup. | 1. Use anhydrous solvents and dry all reagents thoroughly. 2. Liberate the free amine from the HCl salt in situ or prior to the reaction under anhydrous conditions. Use non-aqueous workup procedures if possible. |

| Product degradation during purification | Use of acidic chromatography conditions (e.g., normal phase silica gel without a basic modifier). | For column chromatography, consider using silica gel treated with a small amount of triethylamine (e.g., 1% in the eluent) or using neutral alumina. |

Workflow for Preventing Ketal Hydrolysis

The following diagram illustrates the problematic hydrolysis pathway and the recommended preventative workflow.

Caption: Ketal hydrolysis pathway vs. the recommended anhydrous free amine workflow.

FAQ 2: How do I properly liberate the free amine from its hydrochloride salt before my reaction?

Answer:

Liberating the free amine is a critical prerequisite for most reactions and for preventing the hydrolysis discussed in FAQ 1. This must be done carefully to avoid introducing water. There are two primary approaches: an extractive aqueous workup followed by rigorous drying, or an anhydrous in situ neutralization. The anhydrous method is strongly preferred.

Protocol: Anhydrous Liberation of 4,4-Dimethoxypiperidine

This protocol is designed for the in situ generation and use of the free amine, avoiding any contact with water.

Materials:

-

4,4-Dimethoxypiperidine hydrochloride

-

Anhydrous non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

-

Anhydrous, non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Inert gas supply (Nitrogen or Argon)

-

Flame-dried glassware

Procedure:

-

Setup: Assemble your reaction flask (e.g., a three-neck flask with a stirrer bar, inert gas inlet, and septum) and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.

-